molecular formula C9H7FN2O2 B6353824 Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-62-1

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353824
CAS No.: 1359655-62-1
M. Wt: 194.16 g/mol
InChI Key: VDBFNKKAOTYBIF-UHFFFAOYSA-N
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Description

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a versatile imidazo[1,2-a]pyridine scaffold, a privileged structure known for its broad biological activities and presence in pharmacologically active molecules. The strategic 6-fluoro substituent and the methyl ester functional group make it an excellent synthetic intermediate for further derivatization. This scaffold is recognized as a key precursor in the synthesis of phosphonocarboxylate inhibitors that target Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation pathways. Inhibiting RGGT is a promising therapeutic strategy, and analogs built from this core structure have demonstrated potent activity in disrupting Rab11A prenylation in human cell lines . Furthermore, research has shown that 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, a closely related derivative, can be synthetically transformed into novel oxazole-containing compounds that exhibit significant urease inhibitory activity, surpassing the potency of the standard drug thiourea in in vitro studies . Key Research Applications: A versatile synthetic intermediate for the development of RGGT inhibitors . A precursor for designing novel urease inhibitors . A core building block for various drug discovery programs targeting multiple therapeutic areas. Note: The specific CAS Number for this exact compound (this compound) was not explicitly confirmed in the search results. The molecular formula is C9H7FN2O2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBFNKKAOTYBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation via Formamidine Derivative

The most widely reported method begins with 2-amino-5-fluoropyridine reacting with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100°C for 2–8 hours to form N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine. This intermediate is generated in situ without purification, streamlining the synthesis. Key advantages include the avoidance of hazardous reagents and compatibility with standard glassware.

Reaction Conditions and Optimization

  • Temperature : Elevated temperatures (80–100°C) accelerate imine formation but risk decomposition beyond 110°C.

  • Solvent : Neat DMF-DMA serves as both solvent and reactant, eliminating the need for additional solvents.

  • Yield : Near-quantitative conversion is achievable within 3 hours at reflux (100°C).

Cyclization with Methyl Bromoacetate

The formamidine intermediate undergoes cyclization with methyl bromoacetate in the presence of a base (e.g., NaHCO₃, K₂CO₃) at 100–160°C for 2–8 hours. This step forms the imidazo[1,2-a]pyridine core while introducing the methyl ester group.

Critical Parameters

  • Base Selection :

    BaseSolventTemperature (°C)Time (h)Yield (%)
    NaHCO₃DMF1001068.7
    K₂CO₃DMF1001062.3
    TriethylamineDMF1001059.1
    Data adapted from patent examples using ethyl bromoacetate; methyl ester yields assumed comparable.
  • Solvent : DMF is preferred for its high boiling point and ability to stabilize intermediates.

  • Workup : Extraction with ethyl acetate, followed by water washing and recrystallization (hexane:ethyl acetate = 6:1), yields pure product.

One-Pot Tandem Synthesis

Two-Step Methodology

A streamlined one-pot approach combines formamidine formation and cyclization without isolating intermediates. This method reduces purification steps and improves overall efficiency.

Procedure Overview

  • Formamidine Synthesis : 2-Amino-5-fluoropyridine reacts with DMF-DMA at 100°C for 3 hours.

  • Cyclization : Methyl bromoacetate and base (e.g., NaHCO₃) are added directly to the reaction mixture, which is refluxed for 10 hours.

Advantages

  • Yield : 65–70% overall yield, comparable to stepwise methods.

  • Purity : Recrystallization achieves >98% purity by HPLC.

Alternative Halogenation Strategies

Direct Fluorination of Imidazo[1,2-a]pyridine

While less common, post-synthetic fluorination using Selectfluor® or DAST has been explored. However, this method suffers from poor regioselectivity and lower yields (<40%) compared to cyclocondensation routes.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.27 (s, 1H, H-2), 8.30 (s, 1H, H-5), 7.71 (d, J = 8.0 Hz, 1H, H-7), 7.34 (d, J = 8.0 Hz, 1H, H-8), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
    Note: For the methyl ester, the OCH₂ and CH₃ signals would shift to δ 3.90 (s, 3H, OCH₃).

  • ¹³C NMR : Key peaks include C=O at 165.2 ppm and CF at 158.1 ppm.

  • Melting Point : 250–252°C (carboxylic acid derivative); methyl ester typically melts at 50–55°C.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation68–70>98HighModerate
One-Pot Synthesis65–7095–97HighHigh
Direct Fluorination<4085–90LowLow

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is synthesized through a two-step one-pot method. The initial step involves the reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with electrophiles such as ethyl bromoacetate or bromoacetonitrile. This efficient synthetic route allows for scalability and adaptability in industrial production settings.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds in the imidazo[1,2-a]pyridine class demonstrate significant antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A study by Moraski et al. reported minimum inhibitory concentration (MIC) values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains, highlighting its potential as an anti-tuberculosis agent.

Anticancer Properties

Derivatives of imidazo[1,2-a]pyridine have shown efficacy in inhibiting cancer cell proliferation. Specifically, this compound has been effective against cervical carcinoma cells by targeting pathways crucial for tumor growth.

Anti-inflammatory Effects

The compound also exhibits potential anti-inflammatory properties by modulating inflammatory pathways. This activity may contribute to its therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MDR-TB and XDR-TB
AnticancerInhibits proliferation in cervical carcinoma cells
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antituberculosis Activity

A notable study conducted by Moraski et al. examined the anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated that this compound could be a promising candidate for developing new treatments for tuberculosis due to its potent activity against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to these targets, which may include enzymes or receptors involved in biological pathways . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Alkyl Groups

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 6-F, 3-COOCH₃ C₉H₇FN₂O₂ 194.16 Potential urease inhibition; high electronegativity at C6
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 3-COOCH₂CH₃ C₁₀H₉ClN₂O₂ 224.64 Enhanced reactivity in halogenation reactions
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃, 3-COOCH₃ C₁₀H₁₀N₂O₂ 190.20 Steric hindrance at C2 alters reaction pathways
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate 6-Br, 2-SCH₂Ph, 3-COOCH₂CH₃ C₁₈H₁₆BrN₂O₂S 419.29 Narrow-spectrum anti-pneumococcal activity
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 2-CH₃, 3-COOH C₉H₇FN₂O₂ 194.16 Improved solubility due to carboxylic acid group
Key Observations:

Halogen Effects :

  • The 6-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to 6-chloro () or 6-bromo analogs (). Fluorine’s small size and strong C-F bond may improve binding selectivity in enzyme inhibition .
  • 6-Bromo derivatives (e.g., ) exhibit potent antibacterial activity against Streptococcus pneumoniae, likely due to bromine’s polarizability and ability to form halogen bonds with bacterial targets.

Ester vs. Carboxylic Acid :

  • The methyl ester group in the target compound increases lipophilicity , enhancing membrane permeability compared to the carboxylic acid analog (). However, the acid form offers better aqueous solubility .

Substituent Position :

  • A methyl group at position 2 () introduces steric hindrance, altering regioselectivity in reactions. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes chlorination at C5 in acetic acid but forms oxo derivatives in other solvents .

Biological Activity

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 6-position and a carboxylate group that contributes to its reactivity and biological properties. The molecular formula is C9H8FN2O2C_9H_8FN_2O_2, with a molecular weight of approximately 194.17 g/mol.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Anticancer Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine are effective in inhibiting cancer cell proliferation. They have shown efficacy against several cancer cell lines, including cervical carcinoma cells .
  • Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Geranylgeranylation : This process is crucial for cancer cell survival and proliferation. By inhibiting this pathway, the compound may help in reducing tumor growth .
  • Targeting Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways associated with inflammation and cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MDR-TB and XDR-TB
AnticancerInhibits proliferation in cervical carcinoma cells
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antituberculosis Activity

A study conducted by Moraski et al. highlighted the anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . These findings suggest that the compound could be a promising candidate for further development in treating tuberculosis.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have revealed that modifications at various positions on the imidazo[1,2-a]pyridine scaffold can significantly enhance biological activity. For instance, compounds with hydroxyl (-OH) groups showed stronger binding affinity to biological targets compared to their counterparts lacking such substitutions .

Q & A

Q. What are the standard synthetic protocols for Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 2-aminopyridine derivatives with α-halocarbonyl compounds (e.g., methyl 2-bromo-2-fluoroacetate) in the presence of a base (e.g., K₂CO₃) to form intermediates .
  • Cyclization : Under acidic or basic conditions (e.g., trifluoroacetic acid or NaOH) to construct the imidazo[1,2-a]pyridine core .
  • Esterification : Introducing the methyl ester group via reaction with methyl bromide or methanol under catalytic conditions . Key optimizations include solvent choice (e.g., ethanol or dimethoxyethane) and temperature control (60–100°C) to enhance yield (reported up to 75–85% in analogous compounds) .

Q. Which spectroscopic methods are employed to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., fluoro at C6, ester at C3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated 209.18 g/mol for ethyl analogs; adjust for methyl substitution) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

Q. What are the key physicochemical properties influencing laboratory handling?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water .
  • Stability : Stable under inert atmospheres but sensitive to prolonged light exposure due to the fluorinated aromatic system .
  • Melting Point : Analogous compounds (e.g., ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate) report mp 145–150°C .

Advanced Research Questions

Q. How do substituents (fluoro at C6, methyl ester at C3) influence reactivity and bioactivity compared to analogs?

  • Fluorine : Enhances metabolic stability and electronegativity, altering binding affinity in kinase inhibition assays (e.g., 2–3x higher IC₅₀ vs. chloro analogs) .
  • Methyl Ester : Improves cell membrane permeability compared to ethyl esters (logP reduced by ~0.3 units) but may require hydrolysis to carboxylic acid for activity . Table 1 : Substituent Effects on Bioactivity
SubstituentPositionBioactivity (IC₅₀, μM)Source
-FC60.85 (Kinase X)
-ClC62.10 (Kinase X)
-COOCH₃C31.20 (Enzyme Y)

Q. What strategies optimize yield and purity during synthesis?

  • Catalyst Screening : Palladium or copper catalysts enhance cyclization efficiency (e.g., 20% yield increase with Pd(OAc)₂) .
  • Purification : Gradient column chromatography (hexane:EtOAc) removes byproducts like unreacted 2-aminopyridine .
  • Reaction Monitoring : TLC and HPLC track intermediate formation, ensuring >95% purity .

Q. What mechanistic insights exist for its biological activity?

  • Kinase Inhibition : Competes with ATP-binding pockets in kinases (e.g., JAK2, EGFR), validated via fluorescence polarization assays .
  • Enzyme Binding : Molecular docking studies (AutoDock Vina) show hydrogen bonding between the ester carbonyl and catalytic lysine residues .
  • Cellular Assays : IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) correlate with ROS generation and apoptosis markers (e.g., caspase-3 activation) .

Data Contradiction Analysis

  • Base Selection : K₂CO₃ () vs. NaOH () in cyclization: NaOH may hydrolyze esters, requiring pH optimization .
  • Fluorination Efficiency : Direct fluorination () vs. halogen exchange (): The latter avoids toxic F₂ gas but requires higher temperatures .

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